molecular formula C6H6N2O B1616193 4-Nitrosoaniline CAS No. 659-49-4

4-Nitrosoaniline

Cat. No.: B1616193
CAS No.: 659-49-4
M. Wt: 122.12 g/mol
InChI Key: SALQMMXSINGXMI-UHFFFAOYSA-N
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Description

4-Nitrosoaniline is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

659-49-4

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4-nitrosoaniline

InChI

InChI=1S/C6H6N2O/c7-5-1-3-6(8-9)4-2-5/h1-4H,7H2

InChI Key

SALQMMXSINGXMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=O

Canonical SMILES

C1=CC(=CC=C1N)N=O

melting_point

173.5 °C

659-49-4

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To achieve the above object, there is provided a method of preparing p-phenylenediamine including the steps of: reacting urea and nitrobenzene with a base in the presence of a polar solvent to yield 4-nitrosoaniline and 4-nitroaniline; and subsequently, diluting the resulting mixed solution in an alcohol and performing hydrogenation using a catalyst.
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Synthesis routes and methods II

Procedure details

Conventionally, 4-nitrosoaniline is prepared by contacting aniline with sodium nitrite (NaNO2) to produce N-nitrosoaniline and then subjecting the N-nitrosoaniline to Fischer-Hepp rearrangement in acidic condition (Tetrahedron, 1975, 31, 1343-9), or by contacting p-nitrosophenol with ammonia or ammonium chloride (NH4Cl) (U.S. Pat. No. 3,338,966; and J. Chem. Soc., 1955, 2049).
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